molecular formula C28H22BrNO2 B2652689 (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol CAS No. 1298044-24-2

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol

Cat. No. B2652689
CAS RN: 1298044-24-2
M. Wt: 484.393
InChI Key: BDFILYYATTXFLA-UHFFFAOYSA-N
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Description

(betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol, or (betaR)-6-BMNPE for short, is a synthetic compound that has garnered attention from researchers due to its potential applications in medicine and scientific research. This compound is a derivative of the naphthylquinoline family of compounds, and has been studied for its ability to interact with various biochemical and physiological processes.

Scientific Research Applications

Structural Features and Supersymmetry

The compound exhibits unique structural features, including two molecules in the asymmetric unit presenting similar conformations. These conformations are related by a local pseudo-binary axis, resulting in a type of supersymmetry. The structural cohesion involves weak intermolecular contacts like Br–Br interactions and π-stacking, with potential implications on supersymmetry (Petit et al., 2007).

Antitubercular Evaluation

This compound has been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. Various derivatives of the compound were synthesized and tested, showing promising antitubercular agents. The study emphasizes the importance of phenyl, naphthyl, and halogen moieties in this context (Kantevari et al., 2011).

Antimycobacterial Activity

A series of derivatives of this compound were synthesized and their antimycobacterial activities assessed. The study found that certain compounds showed significant growth inhibition of mycobacterial activity with minimal inhibitory concentrations (Upadhayaya et al., 2009).

Antibacterial Properties

This compound has been studied for its antibacterial properties. The halogenated hydrocarbon amination reaction was used to produce a molecule with promising antibacterial activity, as demonstrated by structural and activity analyses (Cai Zhi, 2010).

Synthesis and Application in Chemotherapy

The synthesis and application of derivatives of this compound in chemotherapy have been explored. Its structural characteristics and potential cancer chemopreventive properties have been evaluated through various in vitro assays, highlighting its relevance in cancer research (Jang et al., 2002).

properties

IUPAC Name

2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFILYYATTXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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